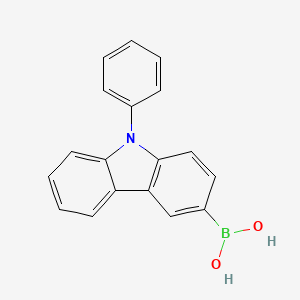

Acide (9-phényl-9H-carbazol-3-yl)boronique

Vue d'ensemble

Description

“(9-Phenyl-9H-carbazol-3-yl)boronic acid” is a white solid at room temperature . It belongs to the class of carbazole derivatives and is often used as an electron donor in luminescent materials due to its large conjugated structure . It is widely used in the synthesis of organic optoelectronic materials and liquid crystal molecules .

Synthesis Analysis

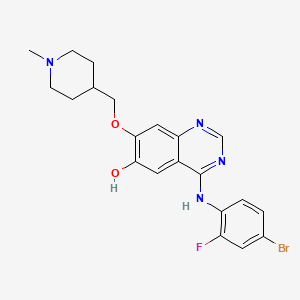

The synthesis of “(9-Phenyl-9H-carbazol-3-yl)boronic acid” involves dissolving Sub 1-3-1 (6.4g, 20mmol) in anhydrous Ether, lowering the temperature of the reaction to -78°C, and adding n-BuLi (2.5M in hexane) (1.4g, 22mmol) dropwise slowly . The reaction is stirred for 30 minutes, and then Triisopropyl borate (5.6g, 30mmol) is added dropwise after lowering the temperature of the reaction back to -78°C .Molecular Structure Analysis

The molecular structure of “(9-Phenyl-9H-carbazol-3-yl)boronic acid” includes benzene rings, boronic acid pinacol ester, and carbazole rings . Its molecular formula is C18H14BNO2 .Chemical Reactions Analysis

“(9-Phenyl-9H-carbazol-3-yl)boronic acid” is used in the synthesis of alkyl-functionalized organic dyes . It participates in various coupling reactions such as the Suzuki coupling .Physical and Chemical Properties Analysis

“(9-Phenyl-9H-carbazol-3-yl)boronic acid” has a molecular weight of 287.120 . It is slightly soluble in water .Applications De Recherche Scientifique

Intermédiaire dans les dispositifs électroniques

Ce composé est principalement utilisé comme intermédiaire dans les dispositifs électroniques . Sa structure moléculaire comprend des cycles benzéniques, de l'ester pinacolique d'acide boronique et des cycles carbazole .

Molécule donneuse dans les applications électrochimiques

“L'acide (9-phényl-9H-carbazol-3-yl)boronique” peut être utilisé comme molécule donneuse dans la formation de nouveaux colorants donneur-π-accepteur pour les applications électrochimiques . Cette application est particulièrement utile dans le développement de nouveaux matériaux pour les cellules solaires et autres dispositifs de conversion d'énergie.

Diodes électroluminescentes organiques (OLED)

Le composé peut également être utilisé dans la formation de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans diverses applications telles que les écrans d'affichage pour les téléviseurs, les téléphones mobiles et les moniteurs d'ordinateur.

Synthèse de colorants organiques alkyl-fonctionnalisés

L'acide 9-phénylcarbazole-3-boronique est utilisé dans la synthèse de colorants organiques alkyl-fonctionnalisés . Ces colorants ont des applications dans divers domaines tels que les textiles, l'impression et la coloration des plastiques.

Mécanisme D'action

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (9-Phenyl-9H-carbazol-3-yl)boronic acid. For instance, the compound should be stored in a cool, dark place, sealed in dry conditions . This suggests that exposure to light, heat, or moisture could potentially affect the stability and efficacy of the compound.

Safety and Hazards

Orientations Futures

“(9-Phenyl-9H-carbazol-3-yl)boronic acid” is majorly used as an intermediate in electronic devices . Its introduction can change the conjugate structure of the target molecule, thereby adjusting the luminescent properties of the compound . This suggests potential applications in the field of optoelectronics.

Propriétés

IUPAC Name |

(9-phenylcarbazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJQEUDGBZMPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679966 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854952-58-2 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-9H-carbazole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the significance of 9-Phenyl-9H-carbazol-3-ylboronic acid in the context of the presented research?

A1: The research paper [] highlights a novel palladium-catalyzed, ligand-free Suzuki reaction utilizing 9-Phenyl-9H-carbazol-3-ylboronic acid (PCBA) as a key reagent. This compound plays a crucial role in synthesizing N-heteroaryl substituted 9-arylcarbazolyl derivatives. The reaction utilizes environmentally friendly conditions, employing aqueous ethanol as the solvent and oxygen as a reaction promoter, offering a potentially advantageous alternative to traditional Suzuki coupling methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)